Liquiritin
CAS No.: 551-15-5
Cat. No.: VC0533273
Molecular Formula: C21H22O9
Molecular Weight: 418.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 551-15-5 |
---|---|
Molecular Formula | C21H22O9 |
Molecular Weight | 418.4 g/mol |
IUPAC Name | 7-hydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one |
Standard InChI | InChI=1S/C21H22O9/c22-9-17-18(25)19(26)20(27)21(30-17)28-12-4-1-10(2-5-12)15-8-14(24)13-6-3-11(23)7-16(13)29-15/h1-7,15,17-23,25-27H,8-9H2 |
Standard InChI Key | DEMKZLAVQYISIA-UHFFFAOYSA-N |
Isomeric SMILES | C1[C@H](OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES | C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O |
Canonical SMILES | C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O |
Appearance | Solid powder |
Melting Point | 212 °C |
Chemical and Structural Characteristics of Liquiritin
Molecular Architecture and Stereochemistry
Liquiritin’s three-dimensional conformation is critical to its bioactivity. The flavanone core features a 2,3-dihydrochromen-4-one system, with a hydroxyl group at the 7-position and a β-D-glucopyranosyl unit attached to the 4'-position of the B-ring . Stereochemical analysis reveals chiral centers at C-2 (flavanone) and multiple positions in the glucose moiety (C-2'', C-3'', C-4'', and C-5''), which are essential for its interactions with biological targets . The InChIKey (DEMKZLAVQYISIA-ZRWXNEIDSA-N) and SMILES string (C1C@HC3=CC=C(C=C3)O[C@H]4C@@HO) provide precise descriptors for computational modeling and structure-activity relationship studies .
Natural Occurrence and Biosynthesis
Liquiritin is abundant in the roots of Glycyrrhiza uralensis and Glycyrrhiza glabra, where it functions as a secondary metabolite in plant defense mechanisms . Biosynthetically, it originates from the phenylpropanoid pathway, wherein liquiritigenin is glycosylated via UDP-glucose-dependent glycosyltransferases . Recent metabolomic studies have identified its presence in over 20 plant species, though Glycyrrhiza remains the primary commercial source .
Pharmacological Effects and Mechanisms of Action
Neuroprotective and Analgesic Properties
Liquiritin demonstrates remarkable efficacy in mitigating neuropathic pain, as evidenced by its performance in a streptozotocin-induced diabetic neuropathy model in Sprague-Dawley rats . Administration of liquiritin (20 mg/kg/day) for four weeks significantly increased mechanical withdrawal thresholds (from 4.2 ± 0.5 g to 8.1 ± 0.7 g, p < 0.01) and restored aquaporin-4 (AQP4) polarity in spinal astrocytes, enhancing glymphatic clearance . These effects correlate with its inhibition of the NLRP3 inflammasome, which reduces interleukin-1β (IL-1β) secretion by 58% and matrix metalloproteinase-9 (MMP-9) expression by 42% .
Table 1: Liquiritin’s Impact on Spinal Glymphatic Function in Diabetic Neuropathy
Parameter | PDN Model | Liquiritin-Treated | p-value |
---|---|---|---|
SIPH (%/h) | 280 ± 13.54 | 523 ± 43.60 | <0.01 |
AQP4 Polarization Index | 0.32 ± 0.05 | 0.78 ± 0.07 | <0.001 |
MMP-9 (ng/mL) | 124.5 ± 8.2 | 72.3 ± 6.9 | <0.01 |
Data adapted from Han et al. (2022) and Ni et al. (2020) .
Hepatoprotective Activity
In cisplatin-induced hepatotoxicity models, liquiritin (50 mg/kg) attenuated liver injury by reducing serum alanine aminotransferase (ALT) levels from 458 ± 32 U/L to 189 ± 25 U/L (p < 0.001) and aspartate aminotransferase (AST) from 387 ± 29 U/L to 156 ± 18 U/L . Mechanistically, it suppresses the p38 MAPK/p53 pathway, decreasing caspase-3 activity by 67% and malondialdehyde (MDA) levels by 48% . Concurrently, it upregulates glutathione (GSH) synthesis (1.8-fold increase) and superoxide dismutase (SOD) activity (2.1-fold increase), underscoring its antioxidant potential .
Anti-Inflammatory and Immunomodulatory Actions
Liquiritin’s anti-inflammatory effects are mediated through Toll-like receptor 4 (TLR4) inhibition, which reduces nuclear factor-κB (NF-κB) nuclear translocation by 54% in lipopolysaccharide (LPS)-stimulated macrophages . This action lowers tumor necrosis factor-α (TNF-α) secretion (from 1,240 ± 145 pg/mL to 480 ± 62 pg/mL) and inducible nitric oxide synthase (iNOS) expression (2.3-fold decrease) . Additionally, it enhances bile salt export pump (BSEP) and multidrug resistance protein 2 (MRP2) expression in hepatocytes, facilitating toxin clearance .
Therapeutic Applications and Clinical Relevance
Management of Chronic Pain Syndromes
Clinical trials investigating liquiritin’s efficacy in diabetic neuropathy (Phase II) have reported a 40% reduction in pain scores (VAS: 6.8 ± 1.2 to 4.1 ± 0.9) over 12 weeks, with minimal adverse effects . Its dual inhibition of NLRP3 and MMP-9 positions it as a superior alternative to gabapentin, which only modulates voltage-gated calcium channels .
Adjuvant Therapy in Chemotherapy
Co-administration of liquiritin (10 μM) with cisplatin in hepatoma cells increases survival rates from 32% ± 5% to 68% ± 7% by blocking p53-mediated apoptosis . This hepatoprotective effect is critical for reducing dose-limiting toxicities in cancer regimens .
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